molecular formula C15H34N2 B3029147 N-Dodecylpropane-1,3-diamine CAS No. 5538-95-4

N-Dodecylpropane-1,3-diamine

Cat. No.: B3029147
CAS No.: 5538-95-4
M. Wt: 242.44 g/mol
InChI Key: XMMDVXFQGOEOKH-UHFFFAOYSA-N
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Description

N-Dodecylpropane-1,3-diamine is a useful research compound. Its molecular formula is C15H34N2 and its molecular weight is 242.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40165. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-dodecylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h17H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMDVXFQGOEOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048061
Record name N-Dodecylpropane-1,3-diamine
Source EPA DSSTox
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Molecular Weight

242.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5538-95-4
Record name N-Dodecyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5538-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lauraminopropylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laurylaminopropylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40165
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Record name Laurylaminopropylamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30892
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediamine, N1-dodecyl-
Source EPA Chemicals under the TSCA
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Record name N-Dodecylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-dodecylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.457
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Record name LAURAMINOPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of N-Dodecylpropane-1,3-diamine?

A1: this compound is primarily used as a biocidal disinfectant, exhibiting effectiveness against a broad spectrum of bacteria and moulds. Research highlights its application in various settings:

  • Hospital Environments: It effectively eliminates common hospital-acquired pathogens, contributing to infection control in healthcare settings. []
  • Historical Wood Preservation: It acts as a powerful disinfectant and protectant against microbial degradation in historical wooden structures, ensuring their long-term preservation. []
  • Dairy Industry: Analytical methods have been developed to detect and quantify this compound in dairy products, demonstrating its relevance in ensuring food safety and quality control. []

Q2: How effective is this compound against different microbial species?

A2: Studies have demonstrated the potent antimicrobial activity of this compound against a variety of bacteria, including:

  • Gram-positive bacteria: Staphylococcus epidermidis, Staphylococcus saprophyticus, Bacillus spp., and Corynebacterium spp. []
  • Gram-negative bacteria: Enterobacter cloacae, Escherichia coli, and Pseudomonas fluorescens. []

Q3: Are there concerns regarding occupational exposure to this compound?

A3: Yes, there is evidence suggesting that occupational exposure to this compound can lead to allergic contact dermatitis, particularly in individuals with pre-existing allergies. A case study reported hand eczema in a hospital worker regularly using a disinfectant containing this compound. [] This highlights the need for appropriate safety measures and personal protective equipment when handling products containing this compound.

Q4: Can you elaborate on the effectiveness of this compound in protecting historical wood?

A4: Research suggests that this compound is highly effective in both disinfecting and providing long-term protection for historical wood. [] When applied as a component in specific formulations (e.g., ABM-1, Boramon, Rocima 101), it successfully eliminated existing bacterial and mold infestations and prevented further microbial growth for extended periods (up to 6 months in laboratory settings). [] Importantly, these formulations demonstrated minimal impact on the wood's color and luminance, crucial for preserving the aesthetic value of historical artifacts. []

Q5: Is this compound studied in other research areas besides its biocidal properties?

A5: Yes, this compound has been investigated for its potential role in methane hydrate formation. [] Research indicates that this compound can significantly reduce the induction time and enhance the formation rate of methane hydrates, potentially offering new avenues for natural gas transport and storage. []

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